2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

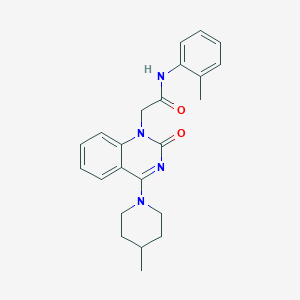

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H19N . It is a secondary amine, which is a type of nitrogen-containing organic compound .

Molecular Structure Analysis

The molecular structure of 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone with four methyl groups attached. The InChI Key is NRWNXIXJZMSDAU-UHFFFAOYNA-N .Physical And Chemical Properties Analysis

2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline is a clear liquid that can range in color from colorless to yellow, orange, or brown. It has a refractive index of 1.5450-1.5500 at 20°C .Wissenschaftliche Forschungsanwendungen

Photolytic Reactivity

- Dual Reactivity in Photolysis: The photolysis of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline in methanol shows unique dual reactivity. The formation of 4-methoxy-2,2,4,6-tetrahydroquinoline is observed, explained by the existence of two resonance structures of an intermediate cation, indicating a nuanced photochemical behavior (Nekipelova, Kurkovskaya, & Levina, 2002).

Photolysis in Solvents

- Photoaddition in Water and Methanol: Upon photolysis in water and methanol, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline adds the molecule of the solvent to its structure, forming 4-hydroxy or 4-methoxy derivatives. These findings are significant for understanding solvent interactions in photolytic processes (Nekipelova, Kurkovskaya, Levina, Klyuev, & Kuzmin, 1999).

Structural Role in Alkaloids and Pharmaceuticals

- Key Structural Element in Pharmaceuticals: 1,2,3,4-Tetrahydroquinolines, including 2,2,4,6-tetramethyl derivatives, are essential components in many natural products and pharmaceuticals, often found in bioactive alkaloids and antibacterial drugs (Wang, Li, Wu, Pettman, & Xiao, 2009).

Catalysis and Synthesis

- Rhodium(I)-Catalyzed Synthesis: A novel approach for synthesizing 1,2,3,4-tetrahydroquinolines, including the 2,2,4,6-tetramethyl variant, involves hydroaminomethylation mediated by a rhodium catalyst, showcasing its versatility in chemical synthesis (Vieira & Alper, 2007).

Antibiotic Discovery

- Natural Product Isolation: The compound has been isolated from cultures of Janibacter limosus as helquinoline, indicating its potential as a natural product with antibiotic properties (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Application in Medicinal Chemistry

- Role in Medicinal Chemistry: Tetrahydroquinoline derivatives, including the 2,2,4,6-tetramethyl variant, are important in medicinal chemistry for the synthesis of cardiovascular drugs and dyes, highlighting their broad applicability (Guobao, 2012).

NF-κB Inhibition and Cancer Research

- Potent NF-κB Inhibitors: Tetrahydroquinoline scaffolds, such as 2,2,4,6-tetramethyl derivatives, are potent inhibitors of NF-κB transcriptional activity and show significant cytotoxicity against various human cancer cell lines, underlining their potential in cancer therapy (Jo et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,4,6-tetramethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-7,10,14H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCFTHAGHLACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)